2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
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Overview
Description
This compound, also known as 2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid, has a CAS Number of 400073-93-0 .
Molecular Structure Analysis
The molecular formula of this compound is C22H23NO4 . The InChI code is 1S/C22H23NO4/c1-27-16-12-10-14 (11-13-16)20-19 (22 (25)26)17-8-4-5-9-18 (17)21 (24)23 (20)15-6-2-3-7-15/h4-5,8-13,15,19-20H,2-3,6-7H2,1H3, (H,25,26) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 365.42 . It has a predicted density of 1.274±0.06 g/cm3 and a predicted boiling point of 566.8±50.0 °C . The melting point is between 186-188°C .Scientific Research Applications
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives are a significant focus in modern therapeutics due to their versatile pharmacological properties. These compounds, characterized by a benzene ring fused to a pyridine ring, are known for a wide range of biological activities including antifungal, antitubercular, antitumor, antiglaucoma, anti-Alzheimer's, antiviral, antibacterial, antidiabetic, and antimalarial effects. The pharmacological importance of isoquinoline derivatives has been underscored by their presence in natural products and their synthetic analogues, which are investigated for potential as low-molecular-weight inhibitors in various therapeutic applications (Danao et al., 2021).
Radical Cyclizations in Organic Synthesis
Radical cyclization reactions are crucial for constructing carbo- and heterocyclic compounds, including natural products and potentially therapeutic agents. Control over the regiochemistry of these reactions can lead to the synthesis of tetrahydroisoquinoline derivatives, which are of interest for their therapeutic properties. This synthetic approach demonstrates the potential for creating diverse and biologically active isoquinoline derivatives through precise reaction control (Ishibashi & Tamura, 2004).
Tetrahydroisoquinolines in Drug Discovery
Tetrahydroisoquinolines represent a "privileged scaffold" in drug discovery, initially known for neurotoxicity but later found to have neuroprotective qualities against Parkinsonism in mammals. Their fused structures have been explored for anticancer properties, with the FDA approval of trabectedin for soft tissue sarcomas marking a significant achievement. The therapeutic potential of tetrahydroisoquinoline derivatives spans cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases, highlighting their versatility and potential for developing novel therapeutics (Singh & Shah, 2017).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Properties
IUPAC Name |
2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-27-16-12-10-14(11-13-16)20-19(22(25)26)17-8-4-5-9-18(17)21(24)23(20)15-6-2-3-7-15/h4-5,8-13,15,19-20H,2-3,6-7H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGJFDJKGZMMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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